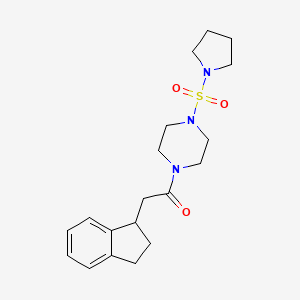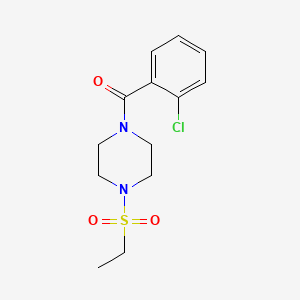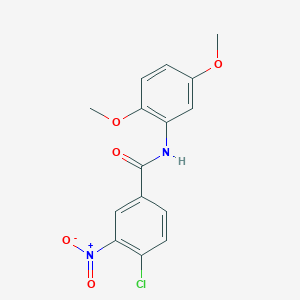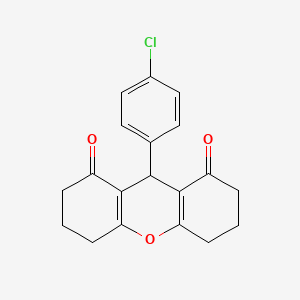![molecular formula C18H21NO3S B5502060 {4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol" is a complex organic compound featuring an oxazepane ring, which is a seven-membered heterocyclic structure containing oxygen and nitrogen. This compound is of interest due to its unique structure and potential chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol" often involves multi-step organic reactions. For example, the synthesis of related compounds like "[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol" and "[4-aryl-4,5-dihydro-5-imino-1,3,4-thiadiazol-2-ylaryl]methanone" includes steps like alkylation, reduction, and ring closure reactions (Dong et al., 2009), (Joshi et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to "{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol" features planar conformations and complex molecular interactions. For instance, a related compound, "(13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol," shows planar conformations and intermolecular hydrogen bonds (Ohishi et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving compounds with oxazepane rings and similar structures often involve intermolecular interactions, such as hydrogen bonding and ring transformations. For example, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a compound with a similar structural complexity, was synthesized and characterized by reactions including cycloisomerization (Cao et al., 2010).
Physical Properties Analysis
The physical properties of compounds like "{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol" can be inferred from related compounds. For instance, similar compounds exhibit solvate structures and interactions with solvents like methanol (Goh et al., 2010).
Chemical Properties Analysis
The chemical properties of such complex molecules often include reactions like oxidative cyclization and alkoxycarbonylation, as seen in related studies. For instance, the synthesis of 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans involved oxidative cyclization–alkoxycarbonylation in methanol (Gabriele et al., 2000).
科学的研究の応用
Polymer Solar Cells Enhancement
Methanol treatment on polymer solar cells, specifically thieno[3,4-b]-thiophene/benzodithiophene solar cells, has shown to significantly enhance their efficiency. The treatment improves several aspects of the solar cell's performance, including built-in voltage, charge transport properties, and charge extraction, leading to an overall improvement in open-circuit voltage, short-circuit current, and fill factor in these devices (Zhou et al., 2013).
Methanol Production and Applications
Methanol serves as a critical chemical compound in the production of more complex chemicals such as acetic acid, methyl tertiary butyl ether, and dimethyl ether, among others. It's also considered a promising clean-burning fuel. The conversion of CO2 to methanol offers a method for reducing CO2 emissions, highlighting methanol's role as a convenient energy carrier for hydrogen storage and conservation (Dalena et al., 2018).
Organic Synthesis
Methanol is employed as a solvent, a cost-effective reagent, and a sustainable feedstock for synthesizing value-added chemicals, pharmaceuticals, and materials. Its utilization for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is critical in organic synthesis and drug discovery. Methanol facilitates the synthesis of methylated products, which are prevalent in numerous natural products and chemicals (Natte et al., 2017).
Biotechnological Applications
Methanol-based industrial biotechnology has seen advancements with the utilization of methylotrophic bacteria. These bacteria's metabolism has been elucidated, and significant progress in genetic engineering enables the production of fine and bulk chemicals using methanol as an alternative carbon source. This highlights the potential of economically competitive bioprocesses based on methanol (Schrader et al., 2009).
特性
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-9-16(23-17(13)15-5-3-2-4-6-15)18(21)19-7-8-22-12-14(10-19)11-20/h2-6,9,14,20H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMORGRELHMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCOCC(C2)CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)




![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)
